molecular formula C18H15NO5 B2634125 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid CAS No. 853890-29-6

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid

Cat. No.: B2634125
CAS No.: 853890-29-6
M. Wt: 325.32
InChI Key: ONEQFSVBGZRXER-UHFFFAOYSA-N
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Description

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a versatile chemical compound with significant scientific potential. It is known for its diverse applications, ranging from drug development to material synthesis, making invaluable contributions to cutting-edge research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-1-oxoisochroman-3-carboxylic acid with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamido group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)benzoate: A methyl ester derivative with similar structural features.

    7,8-Dihydroxy-3-methyl-isochroman-4-one: A related isochroman derivative with potential acetylcholinesterase inhibitory activity.

Uniqueness

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in the development of targeted therapeutic agents and advanced materials.

Properties

IUPAC Name

2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-10-6-7-11-9-15(24-18(23)13(11)8-10)16(20)19-14-5-3-2-4-12(14)17(21)22/h2-8,15H,9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEQFSVBGZRXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)NC3=CC=CC=C3C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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